N-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-8-methoxy-2-oxo-2H-chromene-3-carboxamide N-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1421506-94-6
VCID: VC11914116
InChI: InChI=1S/C24H23N3O4S/c1-30-20-9-4-6-15-12-18(24(29)31-22(15)20)23(28)25-14-16-13-19(21-10-5-11-32-21)27(26-16)17-7-2-3-8-17/h4-6,9-13,17H,2-3,7-8,14H2,1H3,(H,25,28)
SMILES: COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=NN(C(=C3)C4=CC=CS4)C5CCCC5
Molecular Formula: C24H23N3O4S
Molecular Weight: 449.5 g/mol

N-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-8-methoxy-2-oxo-2H-chromene-3-carboxamide

CAS No.: 1421506-94-6

Cat. No.: VC11914116

Molecular Formula: C24H23N3O4S

Molecular Weight: 449.5 g/mol

* For research use only. Not for human or veterinary use.

N-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-8-methoxy-2-oxo-2H-chromene-3-carboxamide - 1421506-94-6

Specification

CAS No. 1421506-94-6
Molecular Formula C24H23N3O4S
Molecular Weight 449.5 g/mol
IUPAC Name N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-8-methoxy-2-oxochromene-3-carboxamide
Standard InChI InChI=1S/C24H23N3O4S/c1-30-20-9-4-6-15-12-18(24(29)31-22(15)20)23(28)25-14-16-13-19(21-10-5-11-32-21)27(26-16)17-7-2-3-8-17/h4-6,9-13,17H,2-3,7-8,14H2,1H3,(H,25,28)
Standard InChI Key FRYLDLUPHHSOSY-UHFFFAOYSA-N
SMILES COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=NN(C(=C3)C4=CC=CS4)C5CCCC5
Canonical SMILES COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=NN(C(=C3)C4=CC=CS4)C5CCCC5

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula, C₂₄H₂₃N₃O₄S, reflects a complex architecture combining chromene, pyrazole, and thiophene moieties. Key identifiers include:

PropertyValueSource
CAS Number1421506-94-6
Molecular Weight449.5 g/mol
IUPAC NameN-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-8-methoxy-2-oxochromene-3-carboxamide
SMILESCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=NN(C(=C3)C4=CC=CS4)C5CCCC5

The chromene core (2H-chromen-2-one) is substituted at position 3 with a carboxamide group, while position 8 bears a methoxy group. The pyrazole ring at position 3 of the chromene is further functionalized with cyclopentyl and thiophen-2-yl groups.

Structural Analysis

  • Chromene Backbone: The 2-oxo chromene system contributes to planar aromaticity, facilitating π-π stacking interactions with biological targets.

  • Pyrazole Substituent: The 1-cyclopentyl-5-(thiophen-2-yl)pyrazole introduces steric bulk and electron-rich regions, potentially enhancing binding to hydrophobic enzyme pockets .

  • Thiophene Moiety: The sulfur-containing heterocycle may improve metabolic stability and modulate electronic properties.

Synthesis and Manufacturing

Purification and Characterization

  • Chromatography: Reverse-phase HPLC or silica gel chromatography isolates the target compound.

  • Spectroscopic Validation:

    • ¹H NMR: Expected signals include δ 8.2 (chromene H-4), δ 6.8–7.5 (thiophene protons), and δ 1.5–2.5 (cyclopentyl CH₂).

    • MS (ESI+): Molecular ion peak at m/z 450.5 [M+H]⁺.

Biological Activities and Mechanistic Insights

Hypothetical Pharmacological Profiles

Computational docking and structure-activity relationship (SAR) studies of analogous compounds suggest:

ActivityPotential TargetRationale
Kinase InhibitionCDK2, EGFRChromene mimics ATP’s adenine motif
Antimicrobial ActionFungal CYP51, Bacterial gyrasePyrazole-thiophene synergy
Anti-inflammatoryCOX-2Methoxy group’s electron donation

Comparative Efficacy

Though experimental IC₅₀ values are unavailable, similar compounds exhibit:

  • Antifungal Activity: MIC₈₀ = 0.0039–2 μg/mL against Candida spp. .

  • Anticancer Potential: GI₅₀ = 1–10 μM in breast cancer cell lines .

Applications in Medicinal Chemistry

Drug Development Prospects

  • Oncology: Chromene derivatives inhibit cyclin-dependent kinases (CDKs), making this compound a candidate for breast and lung cancer therapy .

  • Infectious Diseases: The thiophene-pyrazole moiety could disrupt microbial cell membranes or enzyme function.

Challenges and Limitations

  • Solubility: High logP (~4.2 predicted) may limit aqueous solubility, necessitating prodrug strategies.

  • Metabolic Stability: Thiophene rings risk oxidative metabolism, requiring structural optimization.

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